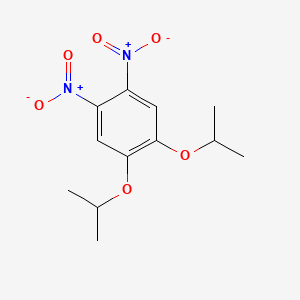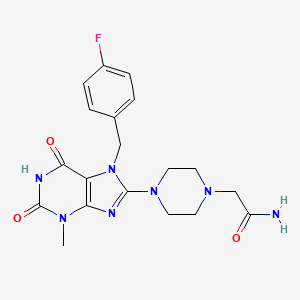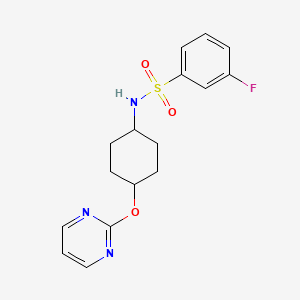
1,2-二硝基-4,5-双(丙-2-氧基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene is a chemical compound with the molecular formula C12H16N2O6. It is characterized by the presence of two nitro groups and two propan-2-yloxy groups attached to a benzene ring.
科学研究应用
1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene may involve large-scale nitration reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications .
化学反应分析
Types of Reactions
1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene can undergo several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The propan-2-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,2-diamino-4,5-bis(propan-2-yloxy)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though less common.
作用机制
The mechanism of action of 1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with nucleophiles in the cell, potentially leading to cytotoxic effects. The propan-2-yloxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
1,2-Dinitrobenzene: Lacks the propan-2-yloxy groups, making it less soluble and less versatile in certain applications.
1,2-Diamino-4,5-bis(propan-2-yloxy)benzene: A reduced derivative with amino groups instead of nitro groups, exhibiting different reactivity and potential biological activity.
1,2-Dinitro-4,5-dimethoxybenzene: Contains methoxy groups instead of propan-2-yloxy groups, affecting its chemical properties and applications.
Uniqueness
1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene is unique due to the presence of both nitro and propan-2-yloxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
1,2-dinitro-4,5-di(propan-2-yloxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-7(2)19-11-5-9(13(15)16)10(14(17)18)6-12(11)20-8(3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBIUMBWEGITOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-cyclopentyl-1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2582044.png)


![1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2582047.png)

![4-iodo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2582049.png)
![2-[4-Methyl-N-(1H-pyrazol-5-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2582051.png)
![3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2582052.png)


![2-(5-methyl-7-oxo-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2582060.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2582061.png)
![2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole](/img/structure/B2582066.png)

